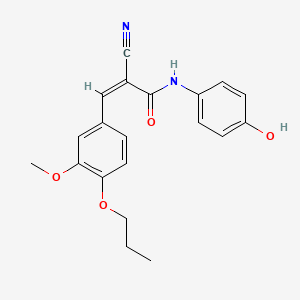
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide is an organic compound that features a cyano group, a hydroxyphenyl group, and a methoxy-propoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Functionalization of the Phenyl Rings: The hydroxy and methoxy-propoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, sodium methoxide.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine-containing derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicine
Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enamide: Lacks the propoxy group.
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a hydroxy group.
Uniqueness
The presence of both the hydroxy and methoxy-propoxy groups in (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide makes it unique compared to similar compounds. These functional groups can impart distinct chemical reactivity and biological activity, making it a compound of interest for further study.
特性
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-10-26-18-9-4-14(12-19(18)25-2)11-15(13-21)20(24)22-16-5-7-17(23)8-6-16/h4-9,11-12,23H,3,10H2,1-2H3,(H,22,24)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSOFQYRUJJAC-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-acetyl-2-[(2-ethoxyethyl)thio]-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5038188.png)
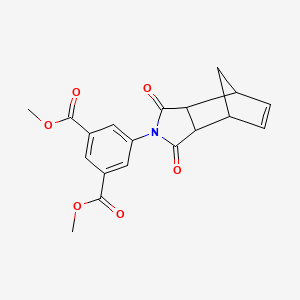

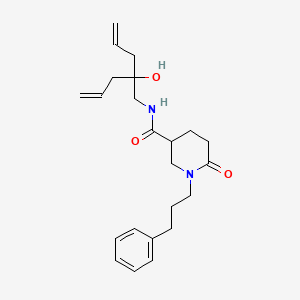
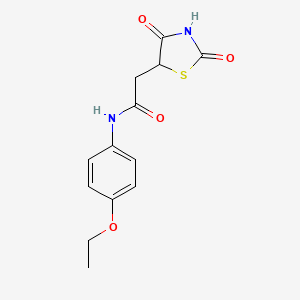
![6-[5-(3-nitrophenyl)-2-furyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5038211.png)
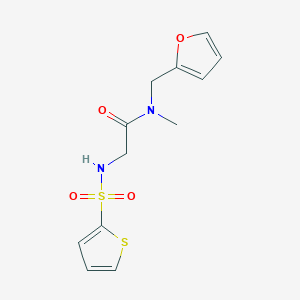
![(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5038230.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(1-hydroxycyclohexyl)methyl]propanamide](/img/structure/B5038238.png)
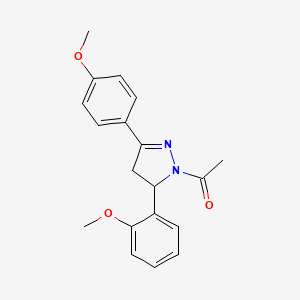
![ethyl 4-[[C-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-methylcarbonimidoyl]amino]benzoate](/img/structure/B5038250.png)
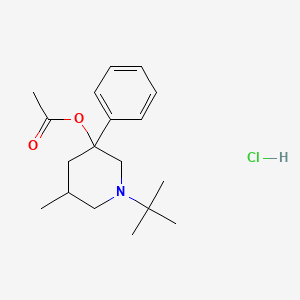
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5038259.png)
![2-(phenylsulfanyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5038277.png)
